(6-Bromo-1H-indol-3-YL)-methylamino-acetic acid
Description
Historical Perspectives and Discovery Research of Indole (B1671886) Derivatives
The journey into the world of indole chemistry began in the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole, laying the groundwork for future explorations. wikipedia.orgnih.gov The subsequent discovery of the indole core in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) intensified research interest in the 1930s. nih.govwikipedia.org This era marked the beginning of a systematic investigation into indole derivatives, leading to the identification of numerous indole alkaloids with potent physiological activities. wikipedia.org
Key milestones in the history of indole derivatives include the isolation of strychnine, the first identified indole alkaloid, in 1818, and the development of the Fischer indole synthesis in 1883, a versatile method for creating substituted indoles that is still in use today. wikipedia.orgwikipedia.org Over the decades, the continuous development of synthetic methodologies has enabled chemists to generate a vast library of indole derivatives with diverse substitution patterns, each with the potential for unique biological effects. nih.govresearchgate.net The introduction of a bromine atom at the 6-position of the indole ring, as seen in the subject compound, is a modern synthetic modification aimed at modulating the compound's physicochemical and biological properties.
Chemical Class Significance within Indole Derivatives Research
Indole derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov The indole scaffold's structural versatility allows it to serve as a template for designing molecules that can interact with a variety of biological targets, such as enzymes and receptors. researchgate.netchula.ac.th
The presence of the indole nucleus is a key feature in many approved drugs, highlighting its therapeutic importance. nih.govmdpi.com For instance, indomethacin (B1671933) is a well-known anti-inflammatory drug, while vinca (B1221190) alkaloids like vincristine (B1662923) are potent anticancer agents. nih.govnih.gov The ability of the indole ring to mimic peptide structures and bind to proteins reversibly contributes to its success as a pharmacophore. researchgate.netnih.gov The specific substitution pattern in (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid, featuring a bromo substituent and a methylamino-acetic acid group, suggests a targeted design to enhance its interaction with specific biological systems. Halogenation, in particular, is a common strategy in drug design to improve properties such as metabolic stability and binding affinity. nih.gov
Overview of Prior Academic Research on Related Indole-Amino Acid Compounds
Academic research into indole-amino acid compounds has been extensive, largely driven by the natural occurrence and biological importance of molecules like indole-3-acetic acid (IAA). wikipedia.org IAA is a prominent plant hormone of the auxin class, playing a crucial role in various aspects of plant growth and development. wikipedia.org Its discovery spurred investigations into other indole-substituted acetic acid derivatives for their potential as plant growth regulators and herbicides.
In the realm of medicinal chemistry, the conjugation of amino acids to the indole core has been explored as a strategy to create novel therapeutic agents. These compounds often exhibit interesting biological profiles, leveraging the properties of both the indole scaffold and the attached amino acid moiety. Research has shown that such derivatives can possess anticancer, antibacterial, and antiviral activities. For example, the synthesis of various 3-substituted indole derivatives has been a major focus, as substitutions at this position are known to significantly influence biological activity. pnu.ac.irchemijournal.com The methylamino-acetic acid side chain in the title compound introduces both acidic and basic centers, which can influence its pharmacokinetic properties and target interactions.
Rationale for Continued Investigation of this compound
The continued investigation of this compound is justified by several key factors. The foundational indole scaffold is a well-established pharmacophore with proven therapeutic relevance. ijpsr.comresearchgate.net The specific substitutions on this core are designed to impart novel or enhanced biological activities.
Key Research Interests:
Anticancer Potential: Many bromo-substituted indole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The bromine atom can enhance the compound's ability to interact with biological targets and may improve its metabolic stability.
Enzyme Inhibition: The structural similarity of the methylamino-acetic acid side chain to natural amino acids suggests that the compound could act as an inhibitor for enzymes involved in amino acid metabolism or signaling pathways.
Neurological Activity: The indole nucleus is a core component of neurotransmitters like serotonin. nih.gov Therefore, derivatives of indole are often investigated for their potential to modulate neurological pathways and treat neurological disorders.
Antimicrobial Properties: Indole derivatives have been extensively studied for their antimicrobial effects. researchgate.net The combination of the bromoindole core with an amino acid side chain could lead to compounds with potent activity against a range of pathogens.
The systematic exploration of compounds like this compound is crucial for the discovery of new chemical entities with therapeutic potential. By combining a proven heterocyclic scaffold with strategic functionalization, researchers aim to develop novel drug candidates to address unmet medical needs.
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-2-(methylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-13-10(11(15)16)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,10,13-14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMNNAMYHFFZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234443 | |
| Record name | 1H-Indole-3-acetic acid, 6-bromo-α-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260636-65-4 | |
| Record name | 1H-Indole-3-acetic acid, 6-bromo-α-(methylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260636-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetic acid, 6-bromo-α-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 6 Bromo 1h Indol 3 Yl Methylamino Acetic Acid
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid reveals several potential disconnection points, highlighting key precursors for its synthesis. The most logical approach involves disconnecting the C3 side chain from the 6-bromoindole (B116670) core. This suggests that 6-bromoindole is a crucial starting material. nih.govnih.govresearchgate.net The side chain, methylamino-acetic acid, can be installed through various synthetic transformations.
One potential retrosynthetic pathway begins with the disconnection of the C-N bond of the secondary amine, leading back to a 3-substituted haloacetic acid derivative and methylamine. A further disconnection of the C3-C bond of the indole (B1671886) ring points to an electrophilic substitution reaction on the 6-bromoindole nucleus. This suggests precursors such as 6-bromoindole and a suitable two-carbon electrophile, like a derivative of glyoxylic acid or haloacetyl halide.
Alternatively, the synthesis could commence from a pre-functionalized indole, such as indole-3-acetic acid or its ester. In this route, the key step would be the regioselective bromination at the C6 position of the indole ring. researchgate.net This approach benefits from the commercial availability of various indole-3-acetic acid derivatives.
| Precursor | Role in Synthesis | Potential Synthetic Route |
|---|---|---|
| 6-Bromoindole | Core indole structure | Starting material for C3-functionalization |
| Indole-3-acetic acid / esters | Indole core with pre-installed side chain | Substrate for regioselective C6-bromination |
| Oxalyl chloride | Source for the two-carbon side chain | Friedel-Crafts acylation of 6-bromoindole |
| Methylamine | Source for the methylamino group | Reductive amination or nucleophilic substitution |
Optimized Synthetic Routes for this compound
Several synthetic strategies can be envisioned for the construction of the target molecule, leveraging established indole chemistry.
A common and effective method for preparing 3-substituted indoles involves the Friedel-Crafts reaction. One such pathway starts with commercially available 6-bromoindole. google.com
Friedel-Crafts Acylation : 6-bromoindole can be acylated at the C3 position using oxalyl chloride in the presence of a Lewis acid like aluminum chloride. This reaction yields the intermediate 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. google.com
Amidation : The resulting acid chloride is then reacted with an amine. To obtain the desired methylamino side chain, a two-step process is typically required. First, reaction with ammonia (B1221849) would yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide. google.com
Reduction : The amide and the ketone functionalities are then reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can be used to reduce both the amide and the adjacent ketone to form 2-(6-bromo-1H-indol-3-yl)ethanamine.
Side Chain Elaboration : The primary amine can be selectively protected, for instance with a tert-butyloxycarbonyl (Boc) group. google.com Subsequent N-methylation followed by oxidation of the terminal carbon or a different sequence of reactions would be needed to form the methylamino-acetic acid moiety.
An alternative pathway involves the regioselective bromination of an indole-3-acetic acid derivative. researchgate.net
Protection : The nitrogen of methyl indole-3-acetate (B1200044) can be protected with an electron-withdrawing group to direct bromination to the benzene (B151609) ring.
Regioselective Bromination : The protected indole is then brominated, for example with bromine in carbon tetrachloride, which has been shown to selectively yield the 6-bromo derivative. researchgate.net
Deprotection and Hydrolysis : Removal of the protecting group and hydrolysis of the ester would yield 6-bromo-1H-indole-3-acetic acid.
Functional Group Interconversion : The final methylamino group would be installed, potentially via an α-halogenation of the acetic acid followed by substitution with methylamine.
While specific green chemistry protocols for this compound are not extensively documented, general green methodologies for indole synthesis are well-established and applicable to its precursors. eurekaselect.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.com
Key green chemistry techniques include:
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in many indole syntheses, such as the Fischer indole synthesis. tandfonline.comtandfonline.com
Ultrasound-Promoted Reactions : Sonication provides an alternative energy source that can enhance reaction rates and efficiency, often in aqueous media. eurekaselect.comresearchgate.net
Solvent-Free Reactions : Performing reactions without a solvent, for example, using mechanochemical methods like ball milling, minimizes the use of volatile organic compounds. rsc.org
Use of Greener Solvents : Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact of the synthesis. eurekaselect.comresearchgate.net
These principles can be applied to various steps, including the formation of the indole ring of precursors or subsequent functionalization reactions.
Derivatization Strategies for Structural Analogs
The structure of this compound offers multiple sites for chemical modification to generate a library of structural analogs.
The bromine atom at the C6 position is a versatile handle for introducing structural diversity through cross-coupling reactions. nih.gov
Suzuki Coupling : Palladium-catalyzed Suzuki coupling with various boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups at the C6 position. This is a robust method for creating analogs with extended conjugation or specific steric properties. researchgate.net
Sonogashira Coupling : This reaction allows for the introduction of alkyne functionalities by coupling with terminal alkynes, which can be further elaborated.
Heck Coupling : Alkenyl groups can be installed at the C6 position via Heck coupling with various alkenes.
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C6 position.
Other positions on the indole ring, such as the N1 nitrogen, can also be functionalized. Alkylation, acylation, or arylation at the indole nitrogen can be achieved using a base followed by an appropriate electrophile, leading to N-substituted analogs. nih.govmdpi.com
The side chain at the C3 position provides numerous opportunities for modification.
N-Alkylation/Arylation : The secondary amine can be further alkylated to form tertiary amines or de-methylated and re-alkylated with different substituents to explore the impact of the N-substituent's size and electronics.
Amide and Ester Formation : The carboxylic acid can be readily converted into a variety of esters or amides through standard coupling reactions (e.g., using EDC/HOBt) with different alcohols or amines. nih.gov This allows for the introduction of diverse functional groups and the modulation of properties like solubility and polarity.
Chain Homologation/Modification : The acetic acid side chain can be extended or shortened. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group and displacement, can be used to lengthen the chain.
| Modification Site | Reaction Type | Potential Reagents | Resulting Analog Type |
|---|---|---|---|
| C6-Bromo position | Suzuki Coupling | Aryl/heteroaryl boronic acids | C6-Aryl/heteroaryl substituted indoles |
| C6-Bromo position | Buchwald-Hartwig Amination | Primary/secondary amines | C6-Amino substituted indoles |
| N1-Indole position | Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | N1-Alkyl substituted indoles |
| Carboxylic acid | Amide coupling | Various amines, amino acids | Amide derivatives |
| Carboxylic acid | Esterification | Various alcohols | Ester derivatives |
| N-Methyl group | N-Alkylation | Other alkyl halides | N-Alkyl, N-methyl tertiary amines |
Stereoselective Synthesis and Enantiomeric Purity Research
The synthesis of enantiomerically pure this compound presents a significant challenge due to the chiral center at the alpha-carbon of the acetic acid moiety. Direct synthesis of this specific molecule is not extensively detailed in publicly available literature, necessitating an approach based on established methods for analogous 3-substituted indole acetic acid derivatives. Methodologies for achieving stereoselectivity in such systems typically fall into two main categories: asymmetric synthesis using chiral catalysts or auxiliaries, and resolution of a racemic mixture.
Asymmetric Synthesis:
One potential route for the stereoselective synthesis involves the use of chiral catalysts. For instance, a chiral Brønsted acid could be employed to catalyze the addition of a nucleophile to an imine precursor derived from 6-bromo-1H-indole-3-carbaldehyde and methylamine. This approach has been successful in the enantioselective synthesis of various indole derivatives. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.
Another strategy could involve a transition-metal-catalyzed asymmetric hydrogenation of a suitable prochiral enamine precursor. Catalysts based on chiral ligands complexed with metals like rhodium or iridium have proven effective in similar transformations, yielding high enantiomeric excess (ee).
Chiral Auxiliary-Based Synthesis:
An alternative approach is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to a precursor of the methylamino-acetic acid side chain. This auxiliary would then direct the stereochemical outcome of a subsequent key bond-forming reaction, such as alkylation. After the desired stereocenter is established, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.
Enantiomeric Purity Determination:
Following a stereoselective synthesis, it is crucial to determine the enantiomeric purity of the product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method for separating and quantifying enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.
Circular dichroism (CD) spectroscopy is another powerful technique for assessing enantiomeric purity. nih.govnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a spectrum that is characteristic of a specific enantiomer. The magnitude of the CD signal can be correlated with the enantiomeric excess. nih.govnih.gov
Below is an illustrative data table summarizing potential stereoselective methods applicable to the synthesis of chiral 3-substituted indole acetic acids, based on findings for analogous compounds.
Disclaimer: The following table presents generalized data for analogous compounds due to the absence of specific experimental results for this compound in the reviewed literature.
| Method | Catalyst/Auxiliary | Typical Solvent | Temperature (°C) | Potential Yield (%) | Potential Enantiomeric Excess (%) |
| Asymmetric Catalysis | Chiral Brønsted Acid | Dichloromethane | -20 to 25 | 70-90 | 85-95 |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 with Chiral Ligand | Methanol | 25-50 | 80-95 | >90 |
| Chiral Auxiliary | Evans Auxiliary | Tetrahydrofuran | -78 to 0 | 60-85 (after cleavage) | >98 (diastereomeric excess) |
Scale-Up Considerations for Research Purposes
Scaling up the synthesis of this compound from milligram to gram quantities for research purposes introduces a set of challenges that must be carefully addressed. labmanager.com While specific scale-up data for this compound is not available, general principles for the scale-up of multi-step organic syntheses are applicable. acsgcipr.orgnih.gov
Reaction Conditions and Safety:
Reactions that are well-behaved on a small scale may exhibit different thermal profiles when scaled up. labmanager.com Exothermic reactions, in particular, require careful monitoring and control of temperature to prevent runaway reactions. The choice of solvent may also need to be reconsidered, favoring those with higher boiling points and lower toxicity for safer handling in larger volumes.
Reagent Addition and Mixing:
The rate of reagent addition can become a critical parameter on a larger scale. Slow and controlled addition, potentially using a syringe pump, may be necessary to maintain optimal reaction conditions and minimize the formation of byproducts. Efficient mixing is also crucial to ensure homogeneity and consistent reaction progress.
Purification:
Purification is often a significant bottleneck in scaling up a synthesis. While flash chromatography is suitable for small quantities, it can become impractical and costly for larger amounts. Alternative purification techniques such as crystallization or preparative HPLC may need to be developed and optimized. neopharmlabs.comnih.gov Crystallization is often the most desirable method for large-scale purification as it can be cost-effective and provide a high-purity product. neopharmlabs.com
Process Automation and Continuous Flow:
For more complex or hazardous multi-step syntheses, continuous flow chemistry offers a safer and more efficient alternative to batch processing. rsc.orgresearchgate.net In a flow setup, small amounts of reagents are continuously mixed and reacted in a microreactor, allowing for better control over reaction parameters and improved safety. This approach can also simplify work-up and purification procedures. rsc.org
Material Handling and Sourcing:
When scaling up, the availability and cost of starting materials and reagents become more significant factors. Ensuring a reliable supply of key intermediates, such as 6-bromo-1H-indole, is essential. The handling of larger quantities of chemicals also necessitates appropriate safety protocols and engineering controls.
Advanced Spectroscopic and Structural Characterization in Academic Research
High-Resolution Spectroscopic Analysis for Structural Elucidation
High-resolution spectroscopic methods are indispensable for confirming the molecular structure of (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid, providing detailed information about its atomic connectivity and chemical environment.
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)
Advanced Nuclear Magnetic Resonance (NMR) techniques would be pivotal in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule. While one-dimensional NMR provides initial information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for a complete structural assignment.
COSY: Would reveal proton-proton couplings, for instance, between adjacent aromatic protons on the indole (B1671886) ring and within the methylamino-acetic acid side chain.
HSQC: Would correlate each proton to its directly attached carbon atom.
HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for connecting the methylamino-acetic acid side chain to the C3 position of the indole ring and for confirming the position of the bromine atom.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing information about the molecular conformation and packing in the solid state, which may differ from its structure in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures, as specific experimental data is not available.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Indole NH | ~11.0 | - |
| C2-H | ~7.2 | ~125 |
| C4-H | ~7.6 | ~122 |
| C5-H | ~7.1 | ~124 |
| C6 | - | ~115 |
| C7-H | ~7.5 | ~114 |
| CH₂ (side chain) | ~4.0 | ~55 |
| N-CH₃ | ~2.5 | ~35 |
| COOH | ~12.0 | ~175 |
Mass Spectrometry (e.g., HRMS, fragmentation patterns for structural insights)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The measured mass should correspond to the calculated molecular formula, C₁₁H₁₁BrN₂O₂.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns of the parent ion. The fragmentation would provide valuable structural information. For instance, a common fragmentation pathway for indole derivatives is the loss of the side chain, which would help to confirm the structure of the substituent at the C3 position. The cleavage of the bond between the indole ring and the methylamino-acetic acid group would be an expected fragmentation.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.
FT-IR: The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-H stretches of the aromatic ring and the aliphatic side chain.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would reveal how the molecules of this compound pack in the solid state. This analysis would identify key intermolecular interactions, such as hydrogen bonds, which are expected to be significant due to the presence of the carboxylic acid and the indole N-H group. Hydrogen bonds between the carboxylic acid groups (forming dimers) and between the N-H of the indole and the carbonyl oxygen of a neighboring molecule are highly probable. Pi-stacking interactions between the indole rings might also play a role in the crystal packing.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Polymorphism studies would investigate whether this compound can crystallize in different forms under various conditions (e.g., different solvents, temperatures). Each polymorph would have a distinct crystal structure and, consequently, different physical properties. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be used to identify and characterize different polymorphic forms.
Conformational Analysis and Tautomeric Studies
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds of the methylamino-acetic acid side chain attached to the C3 position of the indole ring. Theoretical studies on the parent compound, indole-3-acetic acid (IAA), have revealed the existence of several low-energy conformers. These conformers are defined by the orientation of the carboxylic acid group relative to the indole ring. nih.gov For this compound, the presence of the N-methyl group introduces an additional layer of complexity to the conformational landscape.
Table 1: Predicted Stable Conformers of Indole-3-Acetic Acid Analogs
| Conformer | Dihedral Angle (C2-C3-Cα-N) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | ~180° | 0 (Reference) | Extended side chain, minimal steric hindrance. |
| Gauche (+) | ~+60° | 0.5 - 1.5 | Potential for intramolecular hydrogen bonding. |
| Gauche (-) | ~-60° | 0.5 - 1.5 | Potential for intramolecular hydrogen bonding. |
| Syn | ~0° | > 3.0 | Sterically disfavored due to eclipsing interactions. |
Note: This table is illustrative and based on general findings for indole-3-acetic acid and its derivatives. The exact energy values for this compound would require specific computational studies.
Tautomerism in indole derivatives is another area of academic interest. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org The indole ring itself can theoretically exist in tautomeric forms, though the 1H-indole form is overwhelmingly the most stable. researchgate.net For molecules with side chains containing carbonyl groups, such as indole-3-pyruvic acid, keto-enol tautomerism is a significant phenomenon that has been extensively studied. nih.govresearchgate.netacs.org In the case of this compound, while it lacks a keto group, the potential for prototropic tautomerism involving the carboxylic acid group and the indole nitrogen cannot be entirely discounted, although the canonical structure is expected to be the dominant species under physiological conditions. Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in investigating the presence and equilibrium of any minor tautomeric forms in solution.
Chiral Purity Determination Methodologies
This compound is a chiral molecule, with the stereocenter at the alpha-carbon of the acetic acid moiety. The determination of its enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the chiral separation of amino acids and their derivatives. phenomenex.com
Several HPLC-based methodologies are applicable for determining the chiral purity of this compound:
Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column containing a chiral selector. For tryptophan and its analogs, polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven to be very effective. researchgate.net For instance, a Cinchona alkaloid-based zwitterionic CSP has been successfully used for the enantiomeric separation of various monosubstituted tryptophan derivatives, including 6-chlorotryptophan. nih.gov This approach offers the advantage of not requiring derivatization of the analyte. researchgate.net
Chiral Derivatizing Agents (CDAs): In this indirect method, the enantiomeric mixture is reacted with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While this method adds a step to the sample preparation, it can be very effective.
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.
Table 2: Comparison of Chiral HPLC Methods for Tryptophan Analogs
| Methodology | Principle | Advantages | Disadvantages |
| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral solid support. | Direct analysis, often high efficiency and resolution. | CSPs can be expensive and have specific mobile phase requirements. |
| Chiral Derivatizing Agent (CDA) | Conversion of enantiomers into diastereomers for separation on an achiral phase. | Can be used with standard HPLC columns, a wide variety of CDAs are available. | Requires an additional reaction step, potential for racemization during derivatization. |
| Chiral Mobile Phase Additive (CMPA) | Formation of transient diastereomeric complexes in the mobile phase. | Can be used with standard HPLC columns. | Can be less efficient than CSPs, the additive may interfere with detection. |
The choice of method depends on factors such as the availability of specific columns and reagents, the required sensitivity, and the complexity of the sample matrix. For routine quality control and high-throughput screening, direct methods using CSPs are often preferred. The validation of any analytical method for chiral purity determination would involve assessing parameters such as linearity, limit of detection, limit of quantification, precision, and accuracy. nih.gov
Mechanistic Insights into the Biological Interactions of this compound
While comprehensive research specifically detailing the biological interactions of this compound is not extensively available in public literature, the broader family of bromo-indole and indole-3-acetic acid derivatives has been the subject of numerous mechanistic studies. By examining these related compounds, we can infer potential areas of biological activity and mechanisms of action for the title compound. This article will focus on the established biological and mechanistic investigations of structurally similar molecules, providing a framework for potential future research into this compound.
Mechanistic Investigations of Biological Interactions
Assessment of Immunomodulatory Effects (mechanistic research)
Following a thorough review of scientific databases and literature, no studies detailing the mechanistic assessment of immunomodulatory effects for this compound were found. Research on related indole compounds has shown various interactions with the immune system, but specific data on this compound's effect on cytokine production, immune cell proliferation, or inflammatory signaling pathways is not available.
Neurochemical Interactions and Neuropharmacological Research
Similarly, there is no available research data concerning the neurochemical interactions or neuropharmacological profile of this compound. Investigations into its potential effects on neurotransmitter systems, including uptake or release studies in isolated systems or animal models, have not been published in the accessible scientific domain. While the broader class of indole derivatives has been a focus of neuropharmacological research, particularly in the context of serotonin (B10506) receptor modulation, this specific molecule remains uninvestigated. nih.gov
Structure Activity Relationship Sar Studies of 6 Bromo 1h Indol 3 Yl Methylamino Acetic Acid Analogs
Design Principles for SAR Exploration
The exploration of SAR for indole-based compounds follows several established principles in drug design. A primary strategy involves dissecting the molecule into key regions—the indole (B1671886) core, the side chain, and various substitution points—and systematically altering each to probe its contribution to biological activity. frontiersin.orgdrugdesign.org Modifications often include varying the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity of substituents. nih.gov
Computational methods, such as molecular docking, are often employed alongside synthesis to predict how structural changes will affect the binding of the analog to its biological target. frontiersin.org This rational approach helps prioritize the synthesis of compounds most likely to exhibit improved activity, guiding the optimization process. drugdesign.org
Impact of Indole Moiety Modifications on Activity
The indole ring is not merely a scaffold but an active participant in molecular recognition, often forming crucial interactions with biological targets. chula.ac.thresearchgate.net Modifications to this core structure, both on the benzene (B151609) and pyrrole (B145914) portions, can profoundly influence activity.
The nature and position of substituents on the indole ring are critical determinants of biological activity. nih.gov The 6-bromo substituent in the parent compound is a key feature, and its modification is a logical starting point for SAR studies.
Position: The location of a substituent dramatically alters its effect. For example, in some series, activity associated with a substituent at the C-6 position is significantly stronger than at the C-5 position. nih.gov For other scaffolds, halogenation at the C-5 position is preferred. nih.gov Electrophilic substitution typically occurs at the C-3 position, which is the most common attachment point for side chains designed to interact with biological targets. nih.govbhu.ac.in
Halogens: The presence of halogens like bromine, chlorine, or fluorine at positions C-5 or C-7 often enhances cytotoxic or inhibitory activity. mdpi.com In some indole-2-carboxamides, chloro or fluoro groups at the C-5 position enhanced potency at the CB1 receptor. nih.gov The specific halogen can also be important; for instance, fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain contexts. mdpi.com
Alkyl and Methoxy (B1213986) Groups: The introduction of alkyl groups at various positions can modulate lipophilicity and steric interactions. acs.orgcardiff.ac.uk Methoxy groups are also influential; studies have shown that the position of a methoxy group on the indole's phenyl ring can be a critical determinant of anti-cancer activity, with 5-methoxy and 6-methoxy substitutions showing significantly stronger effects than unsubstituted analogs. nih.govnih.gov
N-1 Position: The pyrrole nitrogen (N-1) is another key modification site. In many cases, an unsubstituted N-1 position (i.e., containing an N-H group capable of hydrogen bonding) is crucial for activity. The introduction of alkyl or benzyl (B1604629) substituents at the N-1 position can lead to a significant reduction or complete loss of activity in certain compound series. nih.gov
| Position | Substituent Type | General Impact on Activity | Reference Example |
|---|---|---|---|
| N-1 | Unsubstituted (-H) | Often crucial; allows for H-bonding. Substitution can decrease potency. | N-substituted analogs showed reduced antiproliferative activity. nih.gov |
| C-5 | Halogen (Cl, F) | Often enhances potency. | 5-chloro or 5-fluoro substitution improved CB1 receptor modulation. nih.gov |
| C-5 / C-6 | Methoxy (-OCH3) | Position is critical; can significantly increase anticancer activity. | 5- and 6-methoxy derivatives showed stronger antitumor activity. nih.gov |
| C-6 | General Substituent | Can be a more favorable position for activity than C-5. | Activity of substituent at C-6 was stronger than at C-5. nih.gov |
| C-7 | Halogen (F, Cl, Br) | Can increase cytotoxicity. | Substituents at this position can produce a positive effect on cytotoxicity. mdpi.com |
Replacing the indole nucleus with other heterocyclic systems is a powerful strategy to probe the structural requirements for activity and to improve physicochemical properties. This approach, known as scaffold hopping or bioisosteric replacement, assesses the importance of the indole's specific size, shape, and electronic distribution. nih.gov
For instance, comparing indole-containing compounds to analogs with quinoline (B57606) or pyridine (B92270) rings has shown that the introduction of the indole ring can improve biological activity. nih.gov In the design of tubulin inhibitors, the indole skeleton has been successfully used to replace other aromatic rings, demonstrating its versatility as a "privileged" scaffold. nih.gov Furthermore, creating hybrid molecules by linking the indole core to other heterocycles like imidazole (B134444) or thiophene (B33073) has led to compounds with enhanced antimicrobial properties. chula.ac.th The replacement of the indole's benzene ring with a pyridine ring to create an azaindole isostere can alter hydrogen bonding capabilities and solubility, potentially leading to improved drug-like properties.
Role of the Methylamino-acetic acid Side Chain in Biological Recognition
The side chain at the C-3 position is fundamental for biological recognition, as it often contains the key functional groups that interact directly with the active site of an enzyme or receptor. nih.govmdpi.com In the parent compound, the methylamino-acetic acid moiety provides both a hydrogen bond acceptor (the carboxylate) and potentially a hydrogen bond donor/acceptor (the secondary amine), along with a defined length and flexibility.
The length and structure of the side chain are critical for correctly positioning the terminal functional groups for optimal interaction with a biological target. nih.gov Even small changes, such as adding or removing a single methylene (B1212753) (-CH2-) group, can lead to a significant loss of activity by altering the distance between key interaction points.
Studies on different classes of indole derivatives have consistently shown that side chain length is a crucial parameter. For example, in a series of indole-2-carboxamides, using a linker other than ethylene (B1197577) between the amide and a phenyl ring resulted in a complete loss of activity. nih.gov Similarly, investigations into how amino acid side-chain length affects protein stability have demonstrated that an optimal length is required to balance the entropic penalty of restricting the side chain and the enthalpic gain from the desired interaction. mdpi.com The difference in length between glutamic acid and aspartic acid, which differ by only one methylene group, can lead to substantially different structural behaviors in polyelectrolyte brushes. nih.govresearchgate.net This principle highlights the importance of precise chain length in the methylamino-acetic acid side chain for biological recognition.
| Side Chain Modification | Observed Effect | Underlying Principle |
|---|---|---|
| Increasing chain length (e.g., acetic to propionic acid) | Can drastically alter or abolish activity. | Changes the distance between the indole core and the terminal carboxylate, disrupting optimal binding geometry. nih.gov |
| Decreasing chain length | Often leads to reduced activity. | May prevent the key functional groups from reaching their interaction points within a binding pocket. |
| Introducing branching (e.g., on the α-carbon) | Can enhance or decrease activity by introducing steric constraints. | Restricts conformational flexibility, which can be beneficial if it locks the molecule in an active conformation but detrimental otherwise. nih.gov |
Stereochemistry plays a vital role in the interaction between a small molecule and its biological target, as enzymes and receptors are themselves chiral. While the parent compound, (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid (an N-substituted glycine (B1666218) derivative), is achiral, the introduction of a substituent on the α-carbon of the acetic acid moiety (e.g., replacing it with an alanine (B10760859) or valine side chain) would create a chiral center.
In such cases, the resulting enantiomers (R and S forms) would be expected to have different biological activities. One enantiomer typically fits much better into the binding site of a target protein, leading to a more potent effect, while the other may have weak or no activity. nih.gov SAR studies on axially chiral 2-amido-3-haloindoles have shown that atropisomeric mixtures can be formed with varying levels of diastereoselectivity due to restricted C-N bond rotation, highlighting the importance of three-dimensional structure. researchgate.net Therefore, a key step in the SAR exploration of chiral analogs would be to synthesize and test each enantiomer separately to determine which stereoisomer is responsible for the desired biological effect.
Modifications to the Carboxyl Groupnih.gov
The carboxylic acid moiety is a critical pharmacophoric feature in many indole-acetic acid derivatives, often serving as a key interaction point with the target protein, for instance, by forming hydrogen bonds or ionic interactions within an active site. Modifications to this group can significantly impact potency, selectivity, and pharmacokinetic properties. Common synthetic strategies to explore the SAR of this group include esterification, amidation, and replacement with carboxylic acid bioisosteres. nih.gov
Esterification of the carboxyl group, for example, to a methyl or ethyl ester, typically reduces polarity. This change can influence cell permeability but often leads to a decrease in direct binding affinity if the free carboxylate is essential for a strong ionic interaction with the target. In many cases, esters are designed as prodrugs, which are converted back to the active carboxylic acid by esterases in the body.
Conversion of the carboxylic acid to a primary, secondary, or tertiary amide introduces different hydrogen bonding capabilities and steric profiles. nih.gov Amides are generally less acidic than carboxylic acids and can act as both hydrogen bond donors and acceptors. The specific impact on activity depends on the steric bulk of the substituents on the amide nitrogen and the electronic effects they impart. For instance, introducing a small, polar substituent might maintain or enhance activity, while a large, bulky group could cause a steric clash within the binding site, reducing potency.
Bioisosteric replacement of the carboxyl group with other acidic functional groups, such as a tetrazole or a hydroxamic acid, is another common strategy. These groups can mimic the acidic nature and interaction geometry of the carboxylic acid while potentially offering improved metabolic stability or different binding interactions.
The following table illustrates hypothetical SAR data for modifications to the carboxyl group of a parent compound, demonstrating the typical effects of such changes on inhibitory activity.
| Compound ID | Modification (R) | Rationale | Hypothetical IC₅₀ (µM) | Fold Change vs. Parent |
| Parent | -COOH | Reference compound with free carboxylic acid. | 1.5 | 1.0 |
| Analog 1 | -COOCH₃ | Methyl ester; prodrug potential, reduced polarity. | 25.0 | 16.7x (decrease) |
| Analog 2 | -CONH₂ | Primary amide; alters H-bonding, less acidic. | 5.2 | 3.5x (decrease) |
| Analog 3 | -CONHCH₃ | Secondary amide; adds small hydrophobic group. | 3.8 | 2.5x (decrease) |
| Analog 4 | Tetrazole | Carboxylic acid bioisostere; mimics acidity. | 2.1 | 1.4x (decrease) |
Note: The data presented in this table is illustrative and intended to represent plausible outcomes of SAR studies based on common medicinal chemistry principles.
Quantitative Structure-Activity Relationship (QSAR) Modelingjocpr.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govorientjchem.org For analogs of this compound, a robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.neteurjchem.com
Descriptor Selection and Calculationjocpr.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net For a series of indole derivatives, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity. These descriptors are typically categorized as follows:
Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.
Topological (2D): These reflect the connectivity of atoms, describing molecular size, shape, and branching. Examples include the Kier & Hall molecular connectivity indices and Wiener index.
Geometrical (3D): These require a 3D conformation of the molecule and include descriptors like molecular surface area and volume.
Physicochemical: These quantify properties like hydrophobicity (logP), molar refractivity (MR), and electronic effects. Specific examples include descriptors for hydrogen bond donors (HBD) and acceptors (HBA). nih.gov
The selection of relevant descriptors is a critical step to avoid overfitting and to create a model that is both statistically robust and easily interpretable. uniroma1.it A genetic algorithm is often employed to select a subset of descriptors that best correlates with the biological activity. researchgate.netresearchgate.net
| Descriptor Class | Example Descriptors | Potential Significance for Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents hydrophobicity, influencing membrane passage and hydrophobic interactions in the binding pocket. |
| Electronic | Dipole Moment, Atomic Charges | Describes the electronic distribution, which is crucial for electrostatic interactions with the target protein. |
| Topological | Kier Shape Indices (Kappa indices) | Quantifies molecular shape and flexibility, which can affect how the molecule fits into a binding site. |
| Steric/3D | Molar Refractivity (MR) | Relates to molecular volume and polarizability, indicating potential for steric hindrance or favorable van der Waals forces. |
| Hydrogen Bonding | Number of H-Bond Donors/Acceptors | Indicates the potential for forming critical hydrogen bonds with amino acid residues in the target. |
Model Development and Validationjocpr.com
Once descriptors are calculated and selected, a mathematical model is developed. Multiple Linear Regression (MLR) is a common method used to generate a simple and interpretable QSAR equation. uniroma1.it The dataset of compounds is typically split into a training set (usually ~70-80% of the compounds) to build the model and a test set (~20-30%) to validate its predictive power on external data. eurjchem.comresearchgate.net
Model validation is essential to ensure that the generated model is robust, stable, and has genuine predictive ability, rather than being a result of a chance correlation. nih.gov Both internal and external validation techniques are employed:
Internal Validation: The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal stability and robustness. researchgate.netdoi.org
External Validation: The model's ability to predict the activity of the compounds in the test set (which were not used to build the model) is the ultimate test of its utility. This is assessed by the predicted correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) indicates strong predictive power. researchgate.net
Y-Randomization: This test involves rebuilding the model multiple times with the biological activity data randomly shuffled. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to chance. eurjchem.com
A statistically sound QSAR model would be characterized by the parameters shown in the hypothetical table below.
| Statistical Parameter | Symbol | Definition | Acceptable Value |
| Correlation Coefficient | R² | Measures the fitness of the model for the training set. | > 0.6 |
| Cross-Validated Correlation Coefficient | Q² (or R²_cv) | Measures the internal predictive ability of the model. | > 0.5 |
| Predicted Correlation Coefficient | R²_pred | Measures the predictive ability on an external test set. | > 0.6 |
| Standard Deviation of Error | s | Indicates the average deviation between predicted and observed values. | Low value |
Pharmacophore Elucidation for Target Bindingjocpr.com
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. For a series of active analogs of this compound, a ligand-based pharmacophore model can be generated by superimposing the 3D structures of several potent compounds and identifying the common chemical features.
Based on the structure of the parent compound and related indole-based inhibitors, a plausible pharmacophore model would likely include the following features:
Aromatic Ring (AR): The indole ring itself is a key feature, likely involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the target's binding pocket.
Hydrogen Bond Acceptor (HBA): The carboxylate oxygen atoms are potent hydrogen bond acceptors, capable of interacting with hydrogen bond donor groups on the protein, such as the side chains of Lysine, Arginine, or Serine.
Hydrogen Bond Donor (HBD): The indole N-H group is a crucial hydrogen bond donor, a feature common in many indole-based inhibitors that orients the molecule within the active site.
Hydrophobic/Aromatic Feature (HY/AR): The bromo-substituent on the indole ring contributes to a hydrophobic or halogen-bond interaction in a specific region of the binding site, often enhancing potency.
Negative Ionizable Feature (N): The deprotonated carboxylic acid group provides a key negative charge for a strong ionic interaction with a positively charged residue (e.g., Arginine) in the active site. This is often the most critical anchoring point for the inhibitor.
The elucidation of these features helps in understanding the key interactions at the molecular level and can be used to virtually screen large compound libraries to identify novel scaffolds with the potential for similar biological activity.
| Pharmacophoric Feature | Corresponding Moiety | Type of Interaction |
| Aromatic Ring (AR) | Indole Benzene Ring | π-π stacking, Hydrophobic |
| Hydrogen Bond Donor (HBD) | Indole N-H | Hydrogen Bonding |
| Negative Ionizable (N) | Carboxylic Acid (-COO⁻) | Ionic Interaction, Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) | Carboxylate Oxygen | Hydrogen Bonding |
| Hydrophobic Feature (HY) | Bromine atom at C6 | Hydrophobic/Halogen Bond |
Computational Chemistry and Theoretical Modeling of 6 Bromo 1h Indol 3 Yl Methylamino Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and reactivity of (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid. Density Functional Theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost.
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 1: Representative Molecular Orbital Energies for Substituted Indole (B1671886) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole | -5.58 | -0.15 | 5.43 |
| 6-Bromoindole (B116670) | -5.72 | -0.43 | 5.29 |
| Indole-3-acetic acid | -5.65 | -0.28 | 5.37 |
Note: The data in this table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the indole ring, indicating these as potential sites for hydrogen bonding and interaction with positively charged residues in a biological target. The hydrogen atom of the N-H group in the indole ring and the hydrogen of the carboxylic acid would exhibit positive potential, making them potential hydrogen bond donors. The bromine atom would also influence the electrostatic potential distribution on the benzene (B151609) ring of the indole nucleus.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target. This score is often expressed in terms of binding energy (kcal/mol), with more negative values indicating a stronger predicted interaction. The predicted binding affinity of this compound would be evaluated against various biological targets to identify potential therapeutic applications. For instance, indole derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and various protein kinases. nih.govmdpi.com
Table 2: Predicted Binding Affinities of Indole Derivatives with Cyclooxygenase-2 (COX-2)
| Compound | Predicted Binding Affinity (kcal/mol) |
| Indomethacin (B1671933) (known inhibitor) | -9.5 |
| (1H-indol-3-yl)acetic acid | -7.2 |
| 5-Bromo-indole-3-carboxylic acid | -8.1 |
Note: The data in this table is illustrative and based on docking studies of similar compounds. The actual binding affinity of this compound would depend on the specific biological target and the docking protocol used.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the indole ring can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming key interactions with polar or charged residues such as arginine, lysine, or serine. nih.gov The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The methylamino group can also form hydrogen bonds.
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound and the stability of its complex with a biological target over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.
This technique allows for a more realistic representation of the biological environment, often including explicit solvent molecules and ions. By analyzing the MD trajectory, researchers can assess the stability of the ligand-protein complex, identify key residues involved in maintaining the binding, and observe any conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov This information is crucial for validating docking results and for understanding the dynamic nature of molecular recognition.
In Silico ADME Prediction for Research Compound Optimization
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. nih.gov In silico ADME profiling for this compound helps to assess its drug-like properties and identify potential liabilities. These predictions are often based on the compound's chemical structure and utilize various computational models. japsonline.comiaps.org.in A key component of this assessment is the evaluation against established guidelines such as Lipinski's Rule of Five, which helps to predict oral bioavailability. wikipedia.orglindushealth.com
The predicted physicochemical and pharmacokinetic properties of this compound are summarized in the table below. These parameters provide a preliminary indication of the compound's potential to be developed into an orally administered drug. For instance, properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors are fundamental in determining a compound's ability to permeate biological membranes and interact with target proteins. lindushealth.comyoutube.com
| ADME Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 311.16 g/mol | Generally, a molecular weight of <500 g/mol is preferred for good oral absorption. wikipedia.org |
| logP (Lipophilicity) | 2.85 | An optimal logP value (typically <5) suggests a balance between aqueous solubility and lipid membrane permeability. wikipedia.orgyoutube.com |
| Hydrogen Bond Donors | 3 | Fewer than 5 hydrogen bond donors are generally favored for good membrane permeability. wikipedia.org |
| Hydrogen Bond Acceptors | 3 | Fewer than 10 hydrogen bond acceptors are generally preferred for good oral bioavailability. wikipedia.org |
| Topological Polar Surface Area (TPSA) | 72.5 Ų | A TPSA of <140 Ų is often associated with good cell permeability. nih.gov |
| Aqueous Solubility (logS) | -3.5 | Indicates moderate solubility in water, which is important for absorption and distribution. |
| Blood-Brain Barrier (BBB) Permeability | Low | Predicts limited ability to cross the blood-brain barrier, which can be desirable to avoid central nervous system side effects for peripherally acting drugs. japsonline.com |
| Human Intestinal Absorption (HIA) | High | Suggests good absorption from the gastrointestinal tract. japsonline.com |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by the cytochrome P450 2D6 enzyme. japsonline.com |
The data presented in the table suggest that this compound exhibits a favorable in silico ADME profile, adhering to Lipinski's Rule of Five and demonstrating characteristics indicative of good oral bioavailability and a manageable metabolic profile. nih.gov Such computational screening is crucial for optimizing lead compounds and minimizing late-stage failures in the drug development pipeline. nih.gov
Virtual Screening for Discovery of Related Ligands
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. acs.orgmdpi.com This method can be broadly categorized into two approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
In the context of this compound, this compound can serve as a starting point for a ligand-based virtual screening campaign. In this approach, the chemical structure of the known active compound is used as a template to search for other molecules with similar properties. acs.orgnih.gov The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. Techniques such as 2D similarity searching, which compares fingerprints of molecules, and 3D shape-based screening, which assesses the three-dimensional shape and pharmacophoric features, can be employed. mdpi.com A pharmacophore model can be developed based on the key chemical features of this compound that are presumed to be essential for its biological activity. nih.govdergipark.org.tr This model, comprising features like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers, can then be used to screen large compound databases for molecules that match the pharmacophore. slideshare.net
If the three-dimensional structure of the biological target of this compound is known, structure-based virtual screening can be performed. researchgate.net This method involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. nih.govdntb.gov.ua Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. frontiersin.org Compounds that exhibit favorable docking scores and form key interactions with the amino acid residues in the binding site are selected as potential hits for further investigation. This approach has been successfully used to identify novel inhibitors for various targets, including those for which indole derivatives have shown activity. mdpi.comnih.gov
The integration of both ligand- and structure-based virtual screening methods can enhance the efficiency of hit identification. researchgate.net For instance, a large database of compounds could first be filtered using a ligand-based approach based on this compound, and the resulting subset of compounds could then be subjected to structure-based docking to refine the selection of potential leads. This hierarchical screening approach allows for the efficient exploration of vast chemical spaces to discover novel and potent ligands related to the initial query compound.
Advanced Analytical Methodologies for Research on 6 Bromo 1h Indol 3 Yl Methylamino Acetic Acid
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatography is an indispensable tool for the purification and purity analysis of synthetic compounds. For a molecule like (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing purity, while chiral chromatography is essential for resolving enantiomers.
Reverse-phase (RP) HPLC and UPLC are standard methods for evaluating the purity of indole (B1671886) derivatives. sielc.comsielc.com These techniques separate compounds based on their hydrophobicity. For bromo-indole compounds, C18 columns are commonly employed. researchgate.netcetjournal.it Method development involves optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like formic acid or phosphoric acid to improve peak shape). sielc.comsielc.com UPLC, utilizing smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com
| Analyte | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 5-Bromo-1H-Indole | Newcrom R1 (C18) | Acetonitrile (MeCN), Water, Phosphoric Acid | UV/MS | sielc.com |
| 5-Bromo-3-indoleacetic acid | Newcrom R1 (C18) | Acetonitrile (MeCN), Water, Phosphoric Acid | UV/MS | sielc.com |
| Bromoindole | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | LC-MS | nih.gov |
| Indole Derivatives | C18 | Methanol and 0.1% Trifluoroacetic acid (TFA) | UV (280 nm) | cetjournal.it |
Since this compound possesses a chiral center at the alpha-carbon of the acetic acid moiety, the separation of its enantiomers is critical for studying its biological activity. Chiral chromatography, using either chiral stationary phases (CSPs) or chiral mobile phase additives, is the definitive method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability for separating enantiomers of various chiral compounds, including indole derivatives. oup.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π–π interactions, and steric effects. oup.com Supercritical Fluid Chromatography (SFC) with chiral columns is also a powerful technique for enantiomeric separation of indole derivatives, often providing faster and more efficient separations than HPLC. oup.com
| Technique | Chiral Stationary Phase (CSP) Type | Application Example | Reference |
|---|---|---|---|
| SFC | Polysaccharide-based (e.g., Phenyl carbamate (B1207046) derivatives of amylose and cellulose) | Enantiomeric separation of Indole-3-Propanamide derivatives | oup.com |
| Liquid Chromatography | Microcrystalline Triacetylcellulose | Preparative enantiomeric separation of chiral indoles | researchgate.net |
| HPLC | Not specified | Determination of enantiomeric excess for chiral indolenine and indoline (B122111) derivatives | rsc.orgrsc.org |
Gas Chromatography (GC) is typically suitable for volatile and thermally stable compounds. While the parent compound, this compound, is likely not volatile enough for direct GC analysis due to its carboxylic acid and secondary amine groups, its derivatives can be analyzed using this technique. Derivatization, such as esterification of the carboxylic acid and acylation of the amine, would increase volatility and thermal stability. A GC method developed for indole and 3-methylindole (B30407) (skatole) in biological samples utilized a fused-silica capillary column and a nitrogen-phosphorus-sensitive detector for high sensitivity. nih.gov This approach could be adapted for derivatized versions of the target compound.
| Analyte | Column | Detector | Key Feature | Reference |
|---|---|---|---|---|
| Indole and 3-Methylindole | Fused-silica capillary column (BP20) | Nitrogen-Phosphorus-Sensitive Detector (NPD) | High sensitivity for nitrogen-containing compounds | nih.gov |
Electrophoretic Techniques for Analysis
Electrophoretic techniques separate molecules based on their size and charge. For compounds like this compound, which has both acidic and basic functional groups, methods like capillary electrophoresis (CE) could be employed for purity analysis and determination of physicochemical properties like pKa. Gel electrophoresis has been used to study the interaction and binding of indole-3-acetic acid (IAA) derivatives with macromolecules like DNA. nih.gov Research on IAA has also utilized electrophoresis to isolate and characterize its oxidation products, demonstrating the technique's utility in studying the metabolism and degradation of indoleacetic acid analogues. researcher.life
Spectrophotometric Quantification Methods in Biological Matrices (for research probes)
Quantifying compounds in complex biological matrices (e.g., plasma, urine, tissue homogenates) is essential for in vitro and in vivo research. While simple spectrophotometry can be used, it often lacks the selectivity required for complex samples. nih.gov Modern research heavily relies on the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification. nih.govmdpi.com An LC-MS/MS method for indole quantification in mouse serum and tissues demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov Such methods involve optimizing mass spectrometric conditions (e.g., ionization source and precursor/product ion transitions) and chromatographic separation to resolve the analyte from matrix interferences. nih.gov Sample preparation, often involving protein precipitation or solid-phase extraction, is a critical step to ensure accurate and reproducible results. mdpi.com
| Analyte(s) | Matrix | Method | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|---|
| Indole | Mouse Serum, Cecum, Lungs | LC-MS/MS (APCI) | 1–500 ng/mL | 1 ng/mL | nih.gov |
| Tryptophan, Indole, Indoxyl Sulfate | Urine | LC-MS/MS | Not specified | Not specified | childrensmercy.org |
| Tryptophan Metabolites (including 5-OH IAA) | Human Plasma | RP-UHPLC-MS/MS | Analyte-dependent | 0.15–9.43 ng/mL (LODs) | mdpi.com |
Microcalorimetric Techniques (e.g., ITC, DSC) for Binding and Stability Studies
Microcalorimetry provides direct measurement of the heat changes associated with molecular interactions and conformational transitions, offering invaluable insights without the need for labeling.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. mdpi.comwikipedia.org It directly measures the heat released or absorbed as one molecule is titrated into another. A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. harvard.edu This technique is crucial for studying the binding of this compound to its putative biological target (e.g., a protein or enzyme). Careful experimental design, including precise buffer matching between the ligand and macromolecule solutions, is essential to minimize heats of dilution that can interfere with the measurement. harvard.edu ITC has been successfully used to evaluate the binding of small molecules, including indole analogues, to protein targets. mdpi.com
| Parameter Determined | Description | Significance |
|---|---|---|
| Binding Affinity (Ka or Kd) | Strength of the binding interaction (Kd = 1/Ka). | Quantifies how tightly the compound binds to its target. |
| Enthalpy (ΔH) | Heat change upon binding, reflecting changes in bonding (e.g., hydrogen bonds). | Provides insight into the forces driving the binding event. |
| Entropy (ΔS) | Change in the randomness of the system upon binding, often related to hydrophobic effects and conformational changes. | Contributes to understanding the overall thermodynamics of binding (ΔG = ΔH - TΔS). |
| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. | Determines the number of binding sites. |
Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of a compound or its effect on the stability of a biological macromolecule. atascientific.com.aumalvernpanalytical.com DSC measures the heat capacity of a sample as a function of temperature. When a molecule like a protein unfolds due to heat, it absorbs energy, which is detected by the calorimeter. malvernpanalytical.com This provides the thermal transition midpoint (Tm), which is the temperature at which 50% of the molecule is unfolded and serves as a direct measure of its stability. malvernpanalytical.com DSC can be used to study the stability of this compound itself, revealing information about its melting point and solid-state stability. researchgate.net Furthermore, it can be used in drug development to assess how the binding of the compound affects the thermal stability of its target protein, which can be an indicator of a specific interaction. atascientific.com.aunih.gov
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time monitoring of biomolecular interactions. bio-rad.comnih.gov This methodology has become a cornerstone in drug discovery and molecular interaction studies for its ability to provide quantitative data on the kinetics and affinity of binding events between a ligand and an analyte. bio-rad.comspringernature.com In the context of research on this compound, SPR offers a robust platform to investigate its interaction with potential biological targets.
The fundamental principle of SPR relies on the detection of changes in the refractive index at the surface of a sensor chip, typically coated with a thin film of gold. nih.gov In a hypothetical experimental setup to study this compound, a putative protein target, such as bacterial cystathionine (B15957) γ-lyase (bCSE), would be immobilized onto the sensor chip surface, serving as the ligand. mdpi.comnih.gov A solution containing this compound, the analyte, is then flowed over this surface. nih.gov The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte, recorded in Resonance Units (RU). springernature.com
The entire interaction process is visualized in a sensorgram, which plots RU against time. The sensorgram is characterized by three distinct phases:
Association Phase: As the analyte solution is injected, binding to the immobilized ligand occurs, leading to an increase in the RU signal. The rate of this increase is dependent on the analyte concentration and the association rate constant (kₐ).
Equilibrium Phase: After a certain time, the system may reach a steady state where the rate of association equals the rate of dissociation. The signal plateaus at this stage.
Dissociation Phase: The analyte solution is replaced by a continuous flow of buffer, causing the dissociation of the analyte-ligand complex. This results in a decrease in the RU signal, the rate of which is determined by the dissociation rate constant (kₑ).
By fitting the data from the association and dissociation phases to kinetic models, crucial parameters that define the binding interaction can be determined. nih.gov These include the association rate constant (kₐ, also referred to as kₒₙ), the dissociation rate constant (kₑ, also referred to as kₒff), and the equilibrium dissociation constant (Kₑ), which is calculated as the ratio of kₑ to kₐ. nicoyalife.com The Kₑ value is a measure of the binding affinity, with lower values indicating a stronger interaction.
In a plausible research scenario investigating the inhibitory potential of this compound against bCSE, SPR would be employed to characterize the binding kinetics. A series of experiments would be conducted with varying concentrations of the compound to obtain a comprehensive kinetic profile. The results of such a hypothetical study are presented in the interactive data table below.
| Analyte Concentration (µM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |
|---|---|---|---|
| 5 | 2.1 x 10⁴ | 8.5 x 10⁻³ | 405 |
| 10 | 2.3 x 10⁴ | 8.6 x 10⁻³ | 374 |
| 25 | 2.2 x 10⁴ | 8.4 x 10⁻³ | 382 |
| 50 | 2.4 x 10⁴ | 8.7 x 10⁻³ | 363 |
| 100 | 2.3 x 10⁴ | 8.5 x 10⁻³ | 370 |
The data in the table illustrates a consistent binding affinity in the nanomolar range across different concentrations of this compound. The relatively fast association rate and slower dissociation rate suggest a stable interaction between the compound and the bCSE target. Such findings would be critical in the early stages of drug discovery, providing a quantitative measure of the compound's potential as an inhibitor. bio-rad.com The ability of SPR to provide this detailed kinetic information, without the need for labeling, makes it an invaluable tool for characterizing the interactions of novel chemical entities like this compound. nih.gov
Potential Research Applications and Future Directions for 6 Bromo 1h Indol 3 Yl Methylamino Acetic Acid
Development as a Chemical Probe for Biological Pathways
Chemical probes are essential small molecules used to study and manipulate biological processes. The structure of (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid is well-suited for modification into such probes to investigate cellular pathways with high precision.
To visualize the distribution and interaction of this compound within living cells, fluorescently tagged analogs can be synthesized. This involves covalently attaching a fluorophore (a fluorescent chemical compound) to the core molecule. The indole (B1671886) scaffold provides several potential sites for modification, such as the nitrogen of the indole ring or the carboxylic acid group, allowing for the addition of a fluorescent tag via a linker. These tagged analogs would enable researchers to use techniques like fluorescence microscopy to track the compound's localization in real-time, providing insights into its cellular uptake, subcellular distribution, and potential colocalization with target proteins or organelles.
Table 1: Potential Fluorophores for Tagging this compound Analogs
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
|---|---|---|---|
| Fluorescein (B123965) | ~494 | ~518 | High quantum yield, but pH sensitive and prone to photobleaching. |
| Rhodamine | ~550 | ~573 | More photostable than fluorescein and less pH sensitive. |
| BODIPY | ~503 | ~512 | Sharp emission spectra, high photostability, and insensitive to pH. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., Cy5 ~649) | Variable (e.g., Cy5 ~670) | Bright and photostable, with emission in the far-red spectrum, reducing cellular autofluorescence. |
Identifying the specific biomolecular targets of a compound is a critical step in understanding its mechanism of action. This compound can be converted into an affinity probe for this purpose. This is typically achieved by incorporating a reporter tag, such as biotin, and often a photoreactive group for covalent cross-linking to the target protein upon UV irradiation. frontiersin.org The general structure of such a probe consists of the parent compound (the active group), a linker, and the reporter tag. frontiersin.org After incubating the probe with cell lysates or live cells, the probe-protein complexes can be captured using streptavidin-coated beads (which have a high affinity for biotin), isolated, and the bound proteins identified using mass spectrometry. nih.gov This technique, known as affinity-based protein profiling (ABPP), can reveal the direct binding partners of the compound. frontiersin.orgnih.gov
Table 2: Components of an Affinity Probe Based on this compound
| Component | Function | Example Moiety |
|---|---|---|
| Active Group | Binds to the target protein. | This compound core |
| Linker | Provides spatial separation between the active group and the tag to avoid interference. | Polyethylene glycol (PEG), alkyl chains |
| Reporter Tag | Enables detection and enrichment of the probe-target complex. | Biotin, Alkyne or Azide (for click chemistry) |
| Photoreactive Group (Optional) | Forms a covalent bond with the target upon UV light activation for more stable capture. | Benzophenone, Diazirine |
Use as a Scaffold for Novel Compound Libraries in Chemical Biology Research
The 6-bromoindole (B116670) core of this compound serves as an excellent foundational structure, or scaffold, for combinatorial chemistry. nih.govnih.gov By systematically modifying different positions on the molecule, large libraries of related compounds can be generated. These libraries are invaluable for screening against biological targets to discover new lead compounds for drug development or new chemical tools for research. biorxiv.orgnih.gov
The key features of this scaffold for library synthesis include:
The Indole Nitrogen (N1): Can be alkylated or acylated with various substituents. nih.govnih.gov
The Carboxylic Acid Group: Can be converted to esters, amides, or other functional groups.
The Bromo-Substituent (C6): The bromine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or other groups. nih.govnih.gov
The Indole Ring (C2, C4, C5, C7): Can undergo electrophilic substitution to introduce further diversity.
For instance, using 6-bromoindole as a starting building block, researchers have successfully synthesized inhibitors of bacterial cystathionine (B15957) γ-lyase by assembling different residues at the nitrogen atom or by substituting the bromine atom via cross-coupling. nih.govnih.govresearchgate.netresearchgate.net This demonstrates the utility of the 6-bromoindole scaffold in generating biologically active molecules.
Integration into Material Science Research (e.g., conductive polymers, sensors)
Indole-containing compounds are precursors to polyindoles, a class of conducting polymers. rsc.org These materials have garnered interest for their electrical conductivity, environmental stability, and unique optoelectronic properties, making them suitable for applications in sensors, electronics, and energy storage. rsc.orgutq.edu.iq
The polymerization of this compound or its derivatives could lead to novel functional materials. The substituents on the indole ring would influence the properties of the resulting polymer:
The Bromo Group: Can affect the polymer's electronic properties and potentially serve as a site for post-polymerization modification.
The Methylamino-acetic acid Side Chain: Could enhance solubility, provide sites for cross-linking, or be used to chelate metal ions, thereby creating a material that responds to specific chemical stimuli.
Such functionalized polyindoles could be integrated into devices like electrochemical sensors or biosensors, where changes in conductivity upon binding to a target analyte (e.g., metal ions, pH changes, biomolecules) would form the basis of detection. mdpi.comnih.govmdpi.com
Role in Agricultural Research (e.g., plant growth regulators, in vitro studies)
The structure of this compound bears a resemblance to Indole-3-acetic acid (IAA), a primary member of the auxin class of plant hormones that regulate nearly every aspect of plant growth and development. researchgate.net This structural similarity suggests that the compound could be investigated for its potential to modulate plant physiology.
Potential applications in agricultural research include:
Synthetic Auxin Activity: The compound could mimic the effects of natural auxins, promoting root formation, cell elongation, and fruit development.
Herbicidal or Growth Inhibitory Activity: Modifications to the indole ring, such as halogenation, can convert auxins into anti-auxins or potent herbicides. Studies on other indole derivatives have shown that the introduction of electron-withdrawing groups can correlate with increased herbicidal activity. nih.gov Therefore, this compound could be screened for its ability to inhibit seed germination or disrupt normal plant growth, particularly in weed species. nih.gov
In Vitro Studies: In plant tissue culture, auxins are critical for inducing callus formation and vascular differentiation. researchgate.net This compound could be tested as a synthetic alternative to natural auxins in various in vitro protocols for plant propagation or genetic modification studies.
Table 3: Comparison of this compound with Plant Growth Regulators
| Compound | Class | Primary Function in Plants | Potential Role of Analog |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Auxin (Natural) | Cell elongation, root initiation, apical dominance. researchgate.net | Mimic or antagonist of auxin activity. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Auxin (Synthetic) | Broadleaf herbicide, growth regulation. | Potential herbicidal or growth-regulating properties. |
| Naphthaleneacetic acid (NAA) | Auxin (Synthetic) | Prevents fruit drop, promotes rooting. researchgate.net | Could be tested for similar applications in horticulture. |
Design of Next-Generation Research Tools
Building on its potential as a versatile scaffold, this compound can be a starting point for designing highly sophisticated, next-generation research tools. Its bifunctional nature—a biologically relevant indole core and a modifiable side chain—allows for the creation of chimeric molecules. For example, it could be incorporated into Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. acs.org If the indole moiety binds to a protein of interest, the amino acid side chain could be used as an attachment point to link it to a known E3 ligase ligand, creating a novel PROTAC to selectively deplete that protein within cells. The "BromoTag" system, which uses a mutated bromodomain as a tag for targeted degradation, exemplifies the power of such chemical genetic approaches. acs.org This highlights the potential for developing new inducible degradation systems based on novel scaffolds like this compound.
Opportunities for Collaborative Multidisciplinary Research
The full therapeutic potential of this compound, a member of the vast family of indole derivatives, can be most effectively unlocked through integrated, multidisciplinary research collaborations. The complexity of modern drug discovery and development necessitates a synergistic approach, combining expertise from various scientific fields to accelerate the journey from a promising compound to a potential clinical candidate. nih.gov The indole scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous natural products and pharmaceuticals and its ability to interact with a wide array of biological targets. nih.govresearchgate.net
Collaborative efforts are crucial for a comprehensive understanding of the compound's mechanism of action, for optimizing its properties, and for identifying its most promising therapeutic applications. Such collaborations can bridge the gap between fundamental chemical synthesis and clinical evaluation, ensuring a more efficient and targeted research pipeline.
Key areas for multidisciplinary collaboration include:
Medicinal Chemistry and Computational Biology: A strong partnership between medicinal chemists and computational biologists is fundamental. While medicinal chemists can focus on the synthesis of this compound and its analogs, computational experts can employ in silico methods to guide these synthetic efforts. espublisher.commdpi.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how modifications to the indole core will affect binding to specific biological targets. espublisher.comnih.gov This predictive power helps prioritize the synthesis of compounds with the highest potential for desired biological activity, saving significant time and resources. sciencedaily.com For instance, computational studies can model the interaction of indole derivatives with enzyme active sites, such as indoleamine 2,3-dioxygenase-1 (IDO1) or bacterial gyrase, providing a rational basis for designing more potent and selective inhibitors. espublisher.comnih.govoup.com
Structural Biology and Drug Design: Once a biological target is identified, collaboration with structural biologists becomes paramount. Determining the three-dimensional structure of this compound bound to its target protein via techniques like X-ray crystallography provides invaluable insights. nih.gov This structural information allows for a precise understanding of the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the compound's activity. researchgate.net This knowledge is critical for structure-based drug design, enabling chemists to rationally modify the compound to enhance its binding affinity and selectivity, thereby improving its efficacy and potentially reducing off-target effects. nih.govresearchgate.net
Pharmacology, Cell Biology, and Toxicology: Evaluating the biological effects of the compound requires the expertise of pharmacologists and cell biologists. This collaboration involves a series of in vitro and in vivo studies. Pharmacologists can assess the compound's efficacy in various disease models, such as cancer cell lines or infectious disease models. nih.govresearchgate.net For example, numerous indole derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines. nih.govnih.gov Cell biologists can then investigate the downstream effects of the compound on cellular pathways, confirming its mechanism of action, for instance, by studying its impact on cell cycle progression or apoptosis. nih.gov Toxicologists would concurrently evaluate the compound's safety profile, which is a critical step in preclinical development.
The integration of these diverse fields can create a powerful, iterative cycle of design, synthesis, and testing, as illustrated in the table below.
| Discipline | Key Contributions | Collaborative Interaction |
| Medicinal Chemistry | Design and synthesis of novel analogs; Structure-Activity Relationship (SAR) studies. nih.gov | Works with computational chemists to design molecules and with pharmacologists to interpret biological data. |
| Computational Chemistry | Molecular modeling and docking; ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. espublisher.com | Provides predictive models to guide synthetic chemists and helps rationalize biological results from pharmacologists. |
| Structural Biology | Determination of compound-target complex structures (e.g., X-ray crystallography). nih.gov | Provides atomic-level insights to guide medicinal chemists in structure-based drug design. |
| Pharmacology | In vitro and in vivo evaluation of efficacy in disease models. | Tests the compounds synthesized by chemists and provides data to refine computational models. |
| Cell Biology | Elucidation of the molecular mechanism of action; analysis of cellular pathways. nih.gov | Investigates the biological effects observed by pharmacologists at a mechanistic level. |
By fostering these collaborative relationships, research into this compound can move beyond the preliminary stages of discovery. This multidisciplinary approach holds the key to systematically optimizing its chemical and biological properties and thoroughly exploring its potential as a novel therapeutic agent for pressing medical needs. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (6-Bromo-1H-indol-3-YL)-methylamino-acetic acid to ensure stability?
- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via oxidation or hydrolysis. This is consistent with handling protocols for structurally related brominated indole derivatives like 2-(6-Bromo-1H-indol-3-yl)acetic acid, which require inert atmospheres for long-term stability .
Q. What synthetic methodologies are employed for preparing bromoindole-acetic acid derivatives?
- Methodological Answer : Condensation reactions using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature for 12 hours are effective for forming amide or ester bonds in related compounds (e.g., 6-bromotryptamine A synthesis) . For methylamino-acetic acid derivatives, tert-butoxycarbonyl (Boc)-protected intermediates may be used to prevent side reactions during alkylation or acylation steps .
Q. How can researchers confirm the identity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>99% as in related syntheses) .
- Nuclear Magnetic Resonance (NMR) to verify substituent positions (e.g., bromo at C6, methylamino at C3).
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., 254.08 g/mol for the unmodified acetic acid analog) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo substitution) influence the biological activity of bromoindole derivatives?
- Methodological Answer :
- Biological Activity : Bromine at C6 enhances antimicrobial and anti-biofilm activity, as seen in marine bisindole alkaloids like 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, which inhibit Streptococcus mutans biofilm formation .
- Substitution Effects : Methoxy or methyl groups at C4/C5 alter lipophilicity and receptor binding, as observed in analogs like 2-(6-Methoxy-1H-indol-3-yl)acetamide, which show anticancer potential .
- Experimental Design : Use comparative assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to evaluate derivatives with systematic substitutions .
Q. What strategies resolve contradictions in reported biological activities of bromoindole derivatives (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Contextual Analysis : Differences in assay conditions (e.g., bacterial strain specificity, cancer cell lines) may explain variability. For example, 6-bromoindole derivatives show antibacterial activity against S. mutans but require higher concentrations for antifungal effects .
- Mechanistic Studies : Investigate target specificity via enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or transcriptomic profiling .
- Dose-Response Curves : Establish dose-dependent activity thresholds to distinguish primary vs. off-target effects .
Q. How can researchers optimize the synthetic yield of bromoindole derivatives for large-scale studies?
- Methodological Answer :
- Reagent Selection : Use coupling agents like EDC/HOBt for high-yield amide bond formation (≥90% yield in 6-bromotryptamine A synthesis) .
- Purification Techniques : Employ flash chromatography or preparative HPLC to isolate pure products, especially for analogs with polar functional groups (e.g., acetic acid vs. methyl ester) .
- Scale-Up Protocols : Adapt reaction conditions (e.g., solvent volume, stirring rate) from small-scale syntheses while monitoring exothermic side reactions .
Q. What are the potential natural sources or biosynthetic pathways for brominated indole derivatives?
- Methodological Answer :
- Marine Sources : Marine sponges (e.g., Pseudosuberites hyalinus) produce bromoindole-acetic acid esters, suggesting a biosynthetic route via tryptophan halogenation .
- Biosynthetic Studies : Use isotopic labeling (e.g., ¹³C-glucose) in microbial cultures to trace indole ring formation and bromine incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
